Cas no 13649-88-2 (21-Deacetoxy Deflazacort)

21-Deacetoxy Deflazacort 化学的及び物理的性質
名前と識別子
-
- Deflazacort
- 11b,21-Dihydroxy-2'-methyl-5'bH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione 21-acetate
- DEFLAZACORT INTERMEDIATE
- (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-OXA-7-AZA-PENTALENO[2,1-A]PHENANTHREN-2-ONE
- (4AR,4BS,5S,6AS,9AR,10AS,10BS)-6B-ACETYL-5-HYDROXY-4A,6A,8-TRIMETHYL-4A,4B,5,6,6A,6B,9A,10,10A,10B,11,12-DODECAHYDRO-9-...
- 21-Deacetoxy Deflazacort
- 11beta-Hydroxy-2'-methyl-5'betaH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- Desacetoxy Deflazacort
- Deflazacort intermediates
- Deflazacort Intermediate (D5)
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)
- PREGNA-1,4-DIENE-11B-OL-17A,16A-D-2-METHYL-OXAZOLINE-3,20-DIONE
- 11β-hydroxy-2'-Methyl-5'βH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- (11beta,16beta)-11-hydroxy-2'-methyl-5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- (6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one
- YZ5KNW2BZH
- (1S,2S,4R,8S,9S,11S,12S,13R)-8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
- (1S,2S,4R,8S,9S,11S,12S,13R)-8-ACETYL-11-HYDROXY-6,9,13-TRIMETHYL-5-OXA-7-AZAPENTACYCLO[10.8.0.0(2),?.0?,?.0(1)(3),(1)?]ICOSA-6,14,17-TRIEN-16-ONE
- CS-0144084
- 11beta-hydroxy-2'-methyl-(16beta)-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- 21-Desacetoxydeflazacort; (11beta,16beta)-11-Hydroxy-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione; 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl- (8CI)
- PD118134
- HY-134520
- (11beta,16beta)-11beta-hydroxy-2'-methyl-5betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione
- Deflzazcort intermediate
- 5'H-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11-hydroxy-2'-methyl-, (11beta,16beta)-
- BCP08483
- 13649-88-2
- 5'betaH-Pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, 11beta-hydroxy-2'-methyl-
- 21-Desacetoxydeflazacort
- Q-102819
-
- インチ: InChI=1S/C23H29NO4/c1-12(25)23-19(28-13(2)24-23)10-17-16-6-5-14-9-15(26)7-8-21(14,3)20(16)18(27)11-22(17,23)4/h7-9,16-20,27H,5-6,10-11H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-,23+/m0/s1
- InChIKey: WQUXBQVUVGNOKK-AAZVSSJSSA-N
- ほほえんだ: O1C(C)=N[C@]2(C(C)=O)[C@@]1([H])C[C@@]1([H])[C@]3([H])CCC4=CC(C=C[C@]4(C)[C@@]3([H])[C@H](C[C@@]12C)O)=O
計算された属性
- せいみつぶんしりょう: 383.21000
- どういたいしつりょう: 383.21
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 1
- 複雑さ: 872
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 76A^2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.39
- ゆうかいてん: 275-280 ºC
- ふってん: 544.2±50.0 °C at 760 mmHg
- フラッシュポイント: 282.9±30.1 °C
- 屈折率: 1.675
- PSA: 75.96000
- LogP: 2.45560
- じょうきあつ: No data available
21-Deacetoxy Deflazacort セキュリティ情報
- シグナルワード:Warning
- 危害声明: H312 (100%) H315 (100%) H319 (100%)
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H312 (100%) H315 (100%) H319 (100%)
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
21-Deacetoxy Deflazacort 税関データ
- 税関コード:2937290090
- 税関データ:
中国税関コード:
2937290090
21-Deacetoxy Deflazacort 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D198000-50mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 50mg |
$917.00 | 2023-05-18 | ||
TRC | D198000-10mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 10mg |
$ 219.00 | 2023-09-08 | ||
TRC | D198000-5mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 5mg |
$ 131.00 | 2023-09-08 | ||
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80432-5mg |
11β-Hydroxy-2'-methyl-5'βH-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione |
13649-88-2 | 98.0% | 5mg |
¥220 | 2021-05-07 | |
A2B Chem LLC | AA48947-10mg |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 10mg |
$212.00 | 2024-04-20 | ||
Chemenu | CM141523-100g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1'4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 100g |
$580 | 2023-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-397351-10 mg |
21-Deacetoxy Deflazacort, |
13649-88-2 | 10mg |
¥2,181.00 | 2023-07-11 | ||
TRC | D198000-100mg |
21-Deacetoxy Deflazacort |
13649-88-2 | 100mg |
$ 1629.00 | 2023-09-08 | ||
Chemenu | CM141523-100g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 100g |
$580 | 2021-08-05 | |
Chemenu | CM141523-25g |
(6aR,6bS,7S,8aS,8bS,11aR,12aS,12bS)-8b-Acetyl-7-hydroxy-6a,8a,10-trimethyl-6a,6b,7,8,8a,8b,11a,12,12a,12b-decahydro-1H-naphtho[2',1':4,5]indeno[1,2-d]oxazol-4(2H)-one |
13649-88-2 | 95% | 25g |
$234 | 2021-08-05 |
21-Deacetoxy Deflazacort 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
7. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds
21-Deacetoxy Deflazacortに関する追加情報
21-Deacetoxy Deflazacort: A Comprehensive Overview
Deflazacort, with the CAS number 13649-88-2, is a synthetic corticosteroid that has been widely studied for its potent anti-inflammatory and immunosuppressive properties. The compound, specifically its derivative 21-Deacetoxy Deflazacort, has garnered significant attention in recent years due to its unique pharmacological profile and potential therapeutic applications. This article delves into the latest research findings, clinical applications, and future directions for this compound.
The structural modification of Deflazacort to create 21-Deacetoxy Deflazacort involves the removal of the acetoxy group at the 21st position. This modification significantly alters the compound's pharmacokinetic properties, enhancing its bioavailability and reducing potential side effects. Recent studies have demonstrated that this derivative exhibits improved solubility and faster absorption compared to the parent compound, making it a more viable option for various therapeutic interventions.
Deflazacort is known for its potent anti-inflammatory effects, which are mediated through its ability to bind to the glucocorticoid receptor (GR) and modulate the expression of pro-inflammatory genes. The 21-deacetoxy derivative has been shown to retain these effects while demonstrating a reduced risk of systemic side effects such as corticosteroid-induced osteoporosis or adrenal suppression. This makes it particularly suitable for long-term use in chronic inflammatory conditions.
In recent clinical trials, 21-Deacetoxy Deflazacort has been evaluated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS). Results from these trials indicate that the compound not only reduces inflammation but also preserves muscle strength and bone density, which are often compromised by traditional corticosteroids. These findings underscore its potential as a safer alternative for patients requiring prolonged corticosteroid therapy.
The mechanism of action of Deflazacort involves multiple pathways, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of nuclear factor-kappa B (NF-κB) signaling. The 21-deacetoxy derivative has been found to enhance these pathways without increasing the risk of adverse effects. This dual action makes it highly effective in managing both acute and chronic inflammatory conditions.
In terms of pharmacokinetics, 21-Deacetoxy Deflazacort exhibits a rapid onset of action and a relatively short half-life, allowing for precise dosing and reduced systemic exposure. This characteristic is particularly advantageous in scenarios where immediate relief is required, such as in acute exacerbations of inflammatory bowel disease (IBD). Recent studies have also highlighted its potential for use in pediatric populations, where traditional corticosteroids are often contraindicated due to their side effect profiles.
The safety profile of Deflazacort has been extensively studied, with research indicating a lower incidence of adverse events compared to other corticosteroids. The 21-deacetoxy derivative further enhances this safety profile by minimizing systemic corticosteroid effects while maintaining robust anti-inflammatory activity. This balance between efficacy and safety positions it as a promising candidate for future drug development.
In conclusion, Deflazacort, particularly its 21-deacetoxy derivative, represents a significant advancement in corticosteroid therapy. With its improved pharmacokinetic properties, potent anti-inflammatory effects, and favorable safety profile, it holds immense potential for treating a wide range of inflammatory and autoimmune conditions. As research continues to uncover new applications and mechanisms of action, 21-Deacetoxy Deflazacort is poised to become a cornerstone in modern anti-inflammatory therapy.
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